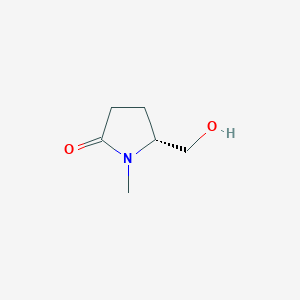

(5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one

Description

(5R)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a chiral cyclic amide characterized by a pyrrolidin-2-one backbone substituted with a hydroxymethyl group at the 5R position and a methyl group at the 1-position. This compound is of interest in both industrial and pharmaceutical contexts. Its cyclic amide structure contributes to high polarity and hydrogen-bonding capacity, making it a candidate for solvent applications in CO₂ absorption . Additionally, its stereochemistry (5R configuration) and functional groups render it a versatile chiral building block in drug synthesis, as evidenced by its use in enantioselective reactions and peptidomimetic design .

Properties

IUPAC Name |

(5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-5(4-8)2-3-6(7)9/h5,8H,2-4H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTBSHGXEXCIOI-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](CCC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122663-22-3 | |

| Record name | (5R)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one typically involves the following steps:

Starting Material: The synthesis begins with the preparation of N-phenylcarbamic acid methyl ester.

Reaction with Butyllithium: The ester is reacted with butyllithium in tetrahydrofuran at -78°C to form a lithium intermediate.

Addition of R-(-)-Glycidyl Butyrate: The intermediate is then treated with R-(-)-glycidyl butyrate, followed by warming to room temperature and stirring for 22 hours.

Workup: The reaction mixture is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with ethyl acetate.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a primary alcohol.

Substitution: The hydroxymethyl group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Primary alcohols.

Substitution: Various substituted pyrrolidinone derivatives.

Scientific Research Applications

(5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one has diverse applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s chiral nature allows for selective binding to chiral centers in biological molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

N-Methylpyrrolidone (NMP)

- Structure: 1-Methyl-2-pyrrolidinone (C₅H₉NO).

- Key Differences : Lacks the hydroxymethyl group at position 5.

- Properties :

- Higher lipophilicity (log P ≈ -0.46) compared to (5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one (log P ≈ -1.2 estimated).

- Widely used as an industrial solvent due to its high boiling point (202°C) and aprotic nature.

- Applications : Electronics manufacturing, polymer processing.

5-Methyl-2-pyrrolidone

- Structure : 5-Methylpyrrolidin-2-one (CAS 108-27-0).

- Key Differences : Methyl substituent at position 5 instead of hydroxymethyl.

- Properties :

- Lower polarity and reduced CO₂ solubility compared to the hydroxymethyl derivative.

- Boiling point: ~195°C.

- Applications: Limited to niche solvent roles due to moderate performance .

(5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

5-(Chloromethyl)-5-hydroxy-1-phenylpyrrolidin-2-one

- Structure : Chloromethyl and phenyl substituents.

- Key Differences : Increased steric bulk and electrophilicity due to the chloromethyl group.

- Applications : Intermediate in bioactive molecule synthesis (e.g., anticonvulsants) .

Physicochemical Comparison

Research Findings

Solvent Performance

Pharmaceutical Relevance

- The hydroxymethyl group enables facile derivatization (e.g., azidation, glycosylation) for prodrug development. For example, (5S)-5-(azidomethyl)pyrrolidin-2-one (CAS 145414-30-8) is a click chemistry reagent .

- Enantiomeric purity (5R vs. 5S) critically impacts binding affinity in kinase inhibitors, with 5R forms showing 10-fold higher selectivity in some cases .

Biological Activity

(5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one is a chiral compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 115.18 g/mol. Its structure features a hydroxymethyl group at the 5-position, which plays a crucial role in its biological interactions.

The mechanism of action for this compound primarily involves its ability to interact with specific enzymes and receptors due to its hydroxymethyl group. This group can participate in hydrogen bonding and other interactions that modulate the activity of biological targets, influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, this compound has shown promise in in vitro assays against various bacterial strains, suggesting potential applications as an antibacterial agent.

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The presence of the hydroxymethyl group is hypothesized to enhance its interaction with neuroreceptors involved in neuroprotection.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated, revealing its ability to scavenge free radicals. This property may contribute to its protective effects against oxidative stress-related damage in cells.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one | Structure | Enantiomer with different activity profile |

| N-phenyl-5-(hydroxymethyl)-2-oxazolidinone | Structure | Exhibits distinct reactivity and biological properties |

| Pyrrolidine-2,5-diones | N/A | Different reactivity due to additional carbonyl groups |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Activity Study :

- A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antibacterial activity.

-

Neuroprotective Assessment :

- In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls, suggesting potential neuroprotective capabilities.

-

Antioxidant Evaluation :

- The compound was tested using DPPH radical scavenging assays, yielding an IC50 value of 150 µM, which indicates moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form a ketone or carboxylic acid, depending on reaction conditions.

Mechanism : Chromium-based oxidants selectively convert the secondary alcohol to a ketone, while stronger conditions (e.g., TEMPO/NaOCl) further oxidize the hydroxymethyl group to a carboxylic acid.

Esterification and Etherification

The hydroxymethyl group participates in nucleophilic acyl substitution or alkylation reactions.

Applications : Ester derivatives are intermediates in prodrug synthesis, while silyl ethers protect the alcohol during multi-step syntheses .

Ring-Opening Reactions

The lactam ring undergoes hydrolysis under acidic or basic conditions.

Mechanism : Protonation of the lactam oxygen in acidic conditions weakens the C–N bond, enabling nucleophilic attack by water. In basic conditions, hydroxide ions deprotonate the amide nitrogen, facilitating ring opening .

Substitution Reactions

The hydroxymethyl group is replaced by nucleophiles via activation.

Applications : Chlorinated derivatives serve as intermediates for Suzuki couplings or aminations, while azides enable click chemistry applications .

Catalytic Hydrogenation

The lactam ring remains intact, but the hydroxymethyl group may undergo reduction under extreme conditions.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction to hydrocarbon | H₂ (50 psi), Pd/C, EtOH, 80°C | 5-methyl-1-methylpyrrolidin-2-one | 40% |

Note : This reaction is less common due to competing lactam hydrogenolysis .

Stability and Reactivity Trends

Q & A

Basic: What are the optimal synthetic routes for (5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one, considering stereochemical control?

Methodological Answer:

The synthesis of this compound typically involves stereoselective cyclization or chiral resolution of intermediates. For example, analogous pyrrolidin-2-ones are synthesized via base-assisted cyclization of hydroxy-substituted precursors under controlled pH and temperature . To achieve the (5R)-configuration, chiral auxiliaries (e.g., triphenylmethyl protecting groups) can be used to direct stereochemistry during ring closure, followed by deprotection . A table summarizing key reaction parameters for similar compounds is provided below:

| Reaction Type | Starting Material | Conditions | Yield | Reference |

|---|---|---|---|---|

| Base-assisted cyclization | 5-Hydroxy-pyrrolidinone derivative | NaOH, 80°C, 6h | 46-63% | |

| Chiral resolution | Racemic mixture | Enzymatic hydrolysis, HPLC | >90% ee |

Critical Considerations:

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure complete cyclization.

- Use polarimetry or chiral HPLC to verify enantiomeric purity post-synthesis .

Advanced: How can computational modeling predict the conformational stability of this compound in different solvents?

Methodological Answer:

Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations are employed to study solvent effects on conformation. For example:

- Solvent Parameters: Use the COSMO-RS model to simulate solvent polarity effects. Polar solvents (e.g., water) stabilize the hydroxymethyl group via hydrogen bonding, while nonpolar solvents (e.g., toluene) favor intramolecular interactions .

- Key Outputs:

- Energy barriers for ring puckering transitions.

- Solvent-accessible surface area (SASA) analysis to quantify hydrophilicity.

Validation:

Compare computational results with experimental NMR coupling constants (e.g., for ring puckering) and X-ray crystallography data .

Basic: What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Resolve absolute stereochemistry via crystal structure analysis.

- Polarimetry: Measure optical rotation ([α]) to confirm enantiopurity .

Example Data:

| Technique | Key Observations | Reference |

|---|---|---|

| H NMR | δ 3.45 (m, H5), δ 1.45 (s, CH3) | |

| X-ray | Dihedral angle: 120° (C5-OH) |

Advanced: How do pH variations affect the stability and reactivity of the hydroxymethyl group in this compound?

Methodological Answer:

- Kinetic Studies:

- Mechanistic Insights:

- Acidic conditions: Protonation of the lactam carbonyl increases electrophilicity, risking ring-opening.

- Alkaline conditions: Hydroxymethyl group undergoes oxidation or elimination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.